3-(Naphthalen-2-yloxy)propyl acrylate

Polymer chemistry Monomer design Physical property prediction

3-(Naphthalen-2-yloxy)propyl acrylate (CAS 1642857-58-6) is an aromatic acrylate monomer characterized by a naphthalene-2-yloxy group linked via a propyl spacer to an acrylate moiety. Its molecular formula is C16H16O3 with a molecular weight of 256.3 g/mol.

Molecular Formula C16H16O3
Molecular Weight 256.301
CAS No. 1642857-58-6
Cat. No. B2592470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Naphthalen-2-yloxy)propyl acrylate
CAS1642857-58-6
Molecular FormulaC16H16O3
Molecular Weight256.301
Structural Identifiers
SMILESC=CC(=O)OCCCOC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C16H16O3/c1-2-16(17)19-11-5-10-18-15-9-8-13-6-3-4-7-14(13)12-15/h2-4,6-9,12H,1,5,10-11H2
InChIKeyKMRMRUGMDDKJPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Naphthalen-2-yloxy)propyl Acrylate (CAS 1642857-58-6): Monomer Identity, Core Properties, and Sourcing Baseline


3-(Naphthalen-2-yloxy)propyl acrylate (CAS 1642857-58-6) is an aromatic acrylate monomer characterized by a naphthalene-2-yloxy group linked via a propyl spacer to an acrylate moiety. Its molecular formula is C16H16O3 with a molecular weight of 256.3 g/mol . The compound is typically supplied as a liquid with a density of 1.1±0.1 g/cm³ and a predicted boiling point of 419.2±28.0 °C at 760 mmHg . Commercial offerings from reputable vendors specify purities ranging from 95% to 98%, with recommended storage at 2‑8°C in sealed, moisture‑protected containers [1].

Why In‑Class Naphthyloxy Acrylates and Methacrylates Cannot Be Interchanged with 3-(Naphthalen-2-yloxy)propyl Acrylate


Although 3-(naphthalen-2-yloxy)propyl acrylate belongs to the broader class of naphthyloxyalkyl (meth)acrylates, its distinct propyl spacer length and acrylate (rather than methacrylate) reactive group confer differentiated physical properties and polymerization behavior [1]. Simple substitution with analogs such as 2-(naphthalen-2-yloxy)ethyl acrylate (shorter ethyl spacer) or corresponding methacrylates alters the monomer's density, boiling point, and ultimate polymer chain flexibility and refractive index characteristics . Consequently, direct interchange without experimental verification can compromise the optical performance, thermal stability, and processing conditions of formulated materials.

3-(Naphthalen-2-yloxy)propyl Acrylate: Comparative Quantitative Differentiation Evidence for Scientific Selection


Propyl vs. Ethyl Spacer: Molecular Weight and Physical Property Differences Relative to 2-(Naphthalen-2-yloxy)ethyl Acrylate

3-(Naphthalen-2-yloxy)propyl acrylate possesses a three‑carbon propyl spacer linking the naphthyloxy group to the acrylate moiety, whereas the common analog 2-(naphthalen-2-yloxy)ethyl acrylate (CAS 64022‑15‑7) contains a two‑carbon ethyl spacer. This structural difference yields quantifiable shifts in molecular weight, density, and boiling point, as summarized in the table below . The propyl spacer increases molecular weight by 5.8%, reduces density by approximately 3.7%, and elevates the boiling point by ~22.9 °C compared to the ethyl analog.

Polymer chemistry Monomer design Physical property prediction

Acrylate vs. Methacrylate Reactivity: Polymerization Kinetics and Copolymerization Behavior

As an acrylate monomer, 3-(naphthalen-2-yloxy)propyl acrylate polymerizes via free‑radical mechanisms with higher propagation rate constants (kp) and lower activation energies compared to its methacrylate counterparts such as 2-(naphthalen-2-yloxy)ethyl methacrylate (CAS 123657‑37‑4) [1]. Acrylates typically exhibit kp values on the order of 10³–10⁴ L·mol⁻¹·s⁻¹ at 60 °C, whereas methacrylates show kp values approximately 5‑ to 10‑fold lower under identical conditions [2]. This intrinsic reactivity difference means that substituting a methacrylate analog will significantly alter polymerization exotherms, attainable molecular weights, and copolymer composition drift in batch processes.

Radical polymerization Copolymerization Reactivity ratios

Refractive Index Potential: Class‑Level Inference for Optical Applications

Patents assigned to 3M disclose that naphthyloxyalkyl(meth)acrylate monomers, inclusive of the propyl acrylate variant, exhibit refractive indices of at least 1.54 (preferably 1.54–1.56) and yield homopolymers with glass transition temperatures (Tg) below 10 °C [1]. While direct experimental data for 3-(naphthalen-2-yloxy)propyl acrylate are not publicly available, its structural conformity to the patented general formula supports the inference that its refractive index and low‑Tg characteristics align with these class‑wide claims. In contrast, simpler aromatic acrylates such as phenyl acrylate possess refractive indices of approximately 1.52 [2], and many high‑index methacrylates have homopolymer Tg values exceeding 30 °C.

Optical polymers High refractive index materials Microreplication

Commercial Purity and Handling Specifications: Vendor‑Reported Differentiation

Reputable vendors supply 3-(naphthalen-2-yloxy)propyl acrylate at defined purity levels (95–98%) with explicit storage recommendations [1]. In comparison, the more common analog 2-(naphthalen-2-yloxy)ethyl acrylate is frequently offered at a slightly lower typical purity of 95% . Additionally, the target compound requires storage at 2‑8 °C in sealed, moisture‑free containers to prevent premature polymerization and hydrolysis, whereas some ethyl analogs are stable at ambient temperature for limited periods. These differentiated specifications are critical for procurement decisions where high monomer purity and strict cold‑chain compliance are required for sensitive polymerizations.

Monomer procurement Quality control Storage stability

High‑Value Application Scenarios for 3-(Naphthalen-2-yloxy)propyl Acrylate Based on Differentiated Evidence


Design of High‑Refractive‑Index Microreplication Resins for Brightness Enhancement Films

Leveraging the class‑inferred refractive index >1.54 and low homopolymer Tg (<10 °C), this monomer is suitable for formulating UV‑curable coatings used in microreplicated optical films [1]. The propyl spacer provides a balance of flexibility and aromatic content, enabling precise replication of prismatic microstructures without cracking during demolding.

Synthesis of Tailored Copolymers with Controlled Spacer Length for Flexible Electronics Encapsulation

The propyl spacer of 3-(naphthalen-2-yloxy)propyl acrylate offers a distinct chain‑flexibility profile compared to ethyl‑spacer analogs . When copolymerized with other acrylates, it can tune the glass transition temperature and elongation at break of the resulting polymer, making it attractive for encapsulants that must withstand bending and thermal cycling in flexible OLED displays.

Preparation of High‑Purity Specialty Polymers Requiring Strict Monomer Quality Control

For research laboratories and industrial R&D where monomer purity and storage stability directly impact experimental reproducibility, the commercially specified 95–98% purity and cold‑chain storage requirements [2] provide a quality benchmark. This ensures that polymerizations are initiated with a well‑defined monomer feedstock, minimizing batch‑to‑batch variation in kinetic studies and material property assessments.

Rapid‑Cure UV Adhesives and Coatings Exploiting Acrylate Reactivity Advantage

In applications demanding rapid UV curing, the acrylate functionality of this monomer confers a kinetic advantage over methacrylate analogs [3]. The faster propagation rate enables high conversion within seconds under UV irradiation, making it well‑suited for high‑speed coating lines and adhesive bonding of optical components where minimal heat exposure is desired.

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